molecular formula C15H15ClN2O B085296 Nortetrazepam CAS No. 10379-11-0

Nortetrazepam

Cat. No. B085296
CAS RN: 10379-11-0
M. Wt: 274.74 g/mol
InChI Key: FDRMSENAXZDFTN-UHFFFAOYSA-N
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Description

Nortetrazepam is a benzodiazepine derivative . It is one of the major metabolites of tetrazepam . It is sometimes found on designer drug markets, but it doesn’t seem to have much popularity as it is rarely detected by public health agencies .


Molecular Structure Analysis

Nortetrazepam has the molecular formula C15H15ClN2O and a molar mass of 274.75 g/mol . The IUPAC name for Nortetrazepam is 7-chloro-5-(1-cyclohexen-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one .

Scientific Research Applications

Treatment of Insomnia

Nortetrazepam, also known as Nitrazepam, is commonly used to treat short-term sleeping problems (insomnia), such as difficulty falling asleep, frequent awakenings during the night, and early-morning awakening . It shortens the time required to fall asleep and lengthens the duration of sleep .

Management of Myoclonic Seizures

Nortetrazepam has anticonvulsant properties that make it useful for the management of myoclonic seizures . It can help control the sudden, rapid, and brief muscle jerks that characterize these types of seizures .

Anxiety Treatment

Nortetrazepam is a powerful anxiolytic, meaning it can help reduce anxiety . It can be used in the treatment of various anxiety disorders, providing relief from symptoms such as restlessness, unease, and worry .

Muscle Relaxation

Nortetrazepam possesses strong skeletal muscle relaxant properties . It can be used to relieve muscle spasms and provide comfort in conditions that cause painful muscle contractions .

Amnestic Properties

Nortetrazepam has amnestic properties, meaning it can cause temporary memory loss . This can be useful in certain medical procedures where it may be beneficial for the patient to not remember the procedure .

Research Tool in Neuroscience

Nortetrazepam can be used as a research tool in neuroscience. Its effects on GABA receptors, which are inhibitory neurotransmitters in the brain, can be studied to understand more about how these receptors work and their role in various neurological and psychological disorders .

Forensic Investigations

The detection of Nortetrazepam in urine samples can be used in forensic investigations. It can help determine whether the drug has been used or misused, supporting patient medication safety .

Environmental Monitoring

The presence of Nortetrazepam in environmental samples can be used to monitor the extent of its use and disposal in a community. This can provide valuable information for public health and environmental protection efforts .

properties

IUPAC Name

7-chloro-5-(cyclohexen-1-yl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h4,6-8H,1-3,5,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRMSENAXZDFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146057
Record name Nortetrazepam [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nortetrazepam

CAS RN

10379-11-0
Record name 7-Chloro-5-(1-cyclohexen-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10379-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nortetrazepam [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010379110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortetrazepam [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORTETRAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWL441R6EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell me about the presence of nortetrazepam in the body after tetrazepam administration?

A1: The research paper states that after oral administration of tetrazepam, "only very small levels of active metabolites are present in serum" []. While the paper does not explicitly quantify the levels of nortetrazepam, it implies that its presence is minimal compared to the parent drug, tetrazepam. This suggests that the pharmacological effects observed after tetrazepam administration are primarily attributed to the parent drug itself, rather than its metabolite, nortetrazepam.

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